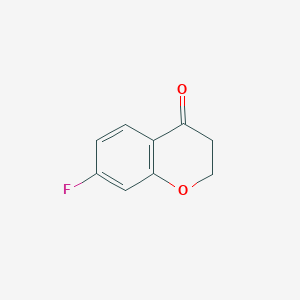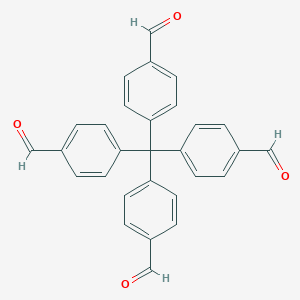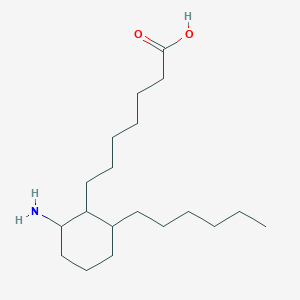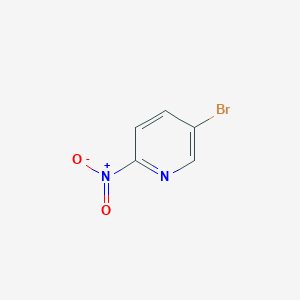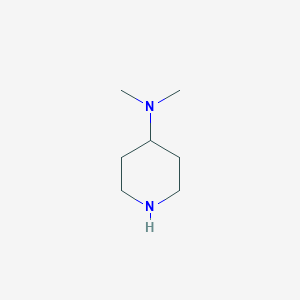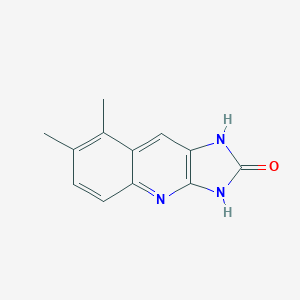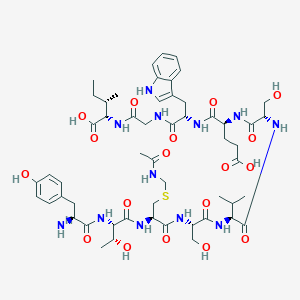
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)- is a peptide hormone that is found in the seminal plasma of males. It is known to play a significant role in reproductive biology and has been studied extensively in recent years.
Mécanisme D'action
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- acts by binding to the inhibin receptor in the pituitary gland, which leads to the inhibition of FSH and LH production. This, in turn, leads to a decrease in testosterone production and a reduction in sperm production.
Effets Biochimiques Et Physiologiques
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has been shown to have a significant impact on male fertility. It has been found to reduce sperm count, motility, and morphology. The peptide has also been linked to decreased testosterone levels and impaired spermatogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has several advantages for lab experiments. It is easy to synthesize using SPPS, and its effects on male fertility can be easily measured. However, the peptide has some limitations, including its instability in solution and its short half-life.
Orientations Futures
There are several future directions for research on seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)-. One area of interest is the development of new contraceptive agents based on the peptide. Another area of research is the investigation of the peptide's role in other physiological processes, such as the regulation of bone metabolism and the immune system. Additionally, the development of more stable analogs of the peptide may lead to new therapeutic applications.
Conclusion:
In conclusion, seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- is a peptide hormone that plays a significant role in male fertility. Its inhibitory effects on FSH and LH production make it a promising candidate for the development of new contraceptive agents. While the peptide has some limitations, its easy synthesis and measurable effects make it a valuable tool for lab experiments. Future research on seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- may lead to new therapeutic applications and a better understanding of its role in physiological processes beyond male fertility.
Méthodes De Synthèse
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has been studied extensively for its role in male fertility. It has been shown to inhibit the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in the pituitary gland, which are essential for sperm production. The peptide has also been investigated for its potential use as a contraceptive agent.
Propriétés
Numéro CAS |
121637-29-4 |
|---|---|
Nom du produit |
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)- |
Formule moléculaire |
C54H78N12O18S |
Poids moléculaire |
1215.3 g/mol |
Nom IUPAC |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N12O18S/c1-7-27(4)44(54(83)84)64-41(72)21-57-47(76)37(19-31-20-56-35-11-9-8-10-33(31)35)60-48(77)36(16-17-42(73)74)59-49(78)38(22-67)62-52(81)43(26(2)3)65-50(79)39(23-68)61-51(80)40(24-85-25-58-29(6)70)63-53(82)45(28(5)69)66-46(75)34(55)18-30-12-14-32(71)15-13-30/h8-15,20,26-28,34,36-40,43-45,56,67-69,71H,7,16-19,21-25,55H2,1-6H3,(H,57,76)(H,58,70)(H,59,78)(H,60,77)(H,61,80)(H,62,81)(H,63,82)(H,64,72)(H,65,79)(H,66,75)(H,73,74)(H,83,84)/t27-,28+,34-,36-,37-,38-,39-,40-,43-,44-,45-/m0/s1 |
Clé InChI |
PLOKPOFUMYRUII-ABPFCAAFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CSCNC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CSCNC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Séquence |
YTXSVSEWGI |
Synonymes |
85-tyrosyl-87-cysteinyl(acetamidomethyl)seminal plasma inhibin (85-94) HSPI-TC human seminal plasma inhibin (85-94), Tyr(85), Cys(Acm)(87)- seminal plasma inhibin (85-94), Tyr(85), Cys(Acm)(87)- Tyr-Thr-Cys(Acm)-Ser-Val-Ser-Glu-Trp-Gly-Ile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



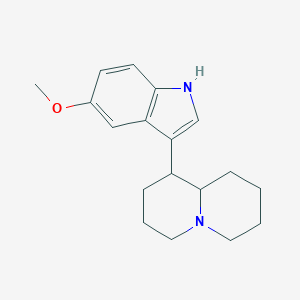
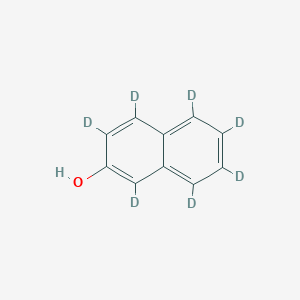
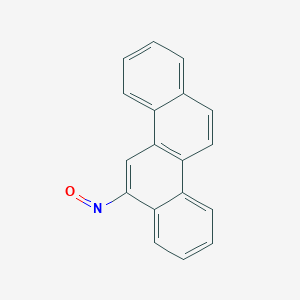
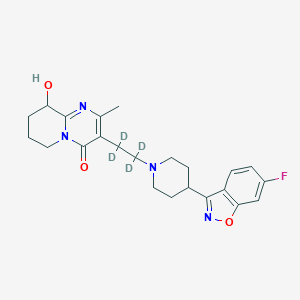
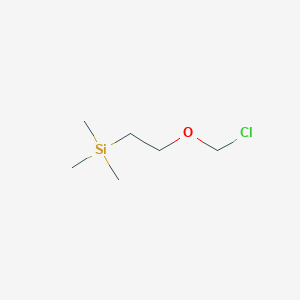
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
